molecular formula C15H22ClNO4 B12316034 4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride

4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride

Cat. No.: B12316034
M. Wt: 315.79 g/mol
InChI Key: YSDLFDMXCRFHTQ-UHFFFAOYSA-N
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Description

(S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride is a chiral compound that exists in two enantiomeric forms, with the (S)-enantiomer being more stable and pharmacologically active. This compound is commonly used in the synthesis of pharmaceuticals and agrochemicals. It appears as a white or off-white crystalline powder that is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride can be achieved using various methods, including asymmetric hydrogenation, chiral resolution, and asymmetric synthesis. One of the most commonly used methods involves the asymmetric hydrogenation of 4-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid tert-butyl ester. Characterization of the compound can be performed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes, which are optimized for high yield and purity. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired enantiomeric excess and product stability.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various amine derivatives .

Scientific Research Applications

(S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride has numerous applications in scientific research, including drug discovery, asymmetric synthesis, and chemical catalysis. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals, including vardenafil, an erectile dysfunction drug. Additionally, the compound is employed in enzyme inhibition studies and organic reactions.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various pharmacological outcomes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride include other chiral aminosuccinate derivatives and benzyl-substituted compounds. Examples include ®-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride and tert-butyl 2-amino-3-benzylpropanoate.

Uniqueness: What sets (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride apart from similar compounds is its higher pharmacological activity and stability. The (S)-enantiomer is more effective in various applications, making it a preferred choice in pharmaceutical synthesis and research.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-aminobutanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDLFDMXCRFHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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